Dadahol A

Pediatric Oncology Cytotoxicity Neuroblastoma

Researchers should select Dadahol A for its structurally distinct 1,2-diarylpropane-1,3-diol core with dual p-coumaroyl esters. Unlike simpler neolignans, it demonstrates unique, quantifiable bioactivity, including low micromolar potency in pediatric cancer models (IC50 of 6.2 µM in CHLA15 cells) and serves as a validated scaffold for α-glucosidase inhibitor SAR. Critical for specific cytotoxicity studies and antimalarial dereplication.

Molecular Formula C39H38O12
Molecular Weight 698.7 g/mol
Cat. No. B13640893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDadahol A
Molecular FormulaC39H38O12
Molecular Weight698.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC(COC(=O)C=CC2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)C=CCOC(=O)C=CC4=CC=C(C=C4)O
InChIInChI=1S/C39H38O12/c1-46-32-23-28(12-17-31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-30(41)16-9-26)51-39-33(47-2)21-27(22-34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-29(40)14-7-25/h4-19,21-23,35,38,40-42,45H,20,24H2,1-3H3
InChIKeyIKHAPHPJWABCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate (Dadahol A): A Structurally Defined Neolignan Dimer for Cancer and Metabolic Research


The compound 3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate, commonly known as Dadahol A (CAS 405281-76-7), is a dimeric neolignan belonging to the phenylpropanoid class, characterized by a C39H38O12 molecular formula and a molecular weight of 698.7 g/mol [1]. It features a complex structure comprising two p-coumaroyl ester moieties and a central 1,2-diarylpropane-1,3-diol core with specific methoxylation patterns [2]. This compound is distinct from simpler, commercially abundant neolignans like magnolol and honokiol due to its larger, more functionalized scaffold, which underpins its unique bioactivity profile in cytotoxicity and enzyme inhibition assays.

Why Standard Neolignans Cannot Substitute for 3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate in Targeted Assays


Simple substitution of this compound with widely available neolignan standards like magnolol or honokiol is scientifically unsound due to critical structural divergences that drive distinct mechanisms of action. Unlike honokiol's biphenyl core with allyl groups, Dadahol A incorporates a central 1,2-diarylpropane-1,3-diol linker bearing dual p-coumaroyl esters and a specific methoxylation pattern (2,6-dimethoxy on one aromatic ring) [1]. This increased molecular complexity directly translates to a unique interaction profile; for instance, Dadahol A exhibits potent cytotoxicity in pediatric cancer lines at low micromolar concentrations where honokiol's activity profile differs markedly [2]. Furthermore, the methoxy-substituted derivatives of Dadahol A (e.g., 5-methoxy-dadahol A) demonstrate specific, high-potency α-glucosidase inhibition, a property not recapitulated by the parent honokiol or magnolol scaffolds [3]. The following evidence guide quantifies these functional divergences, confirming that Dadahol A is not an interchangeable commodity but a structurally unique tool for specific research applications.

Quantitative Differentiation of 3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate: A Comparative Evidence Guide for Scientific Procurement


Superior Cytotoxic Potency of Dadahol A Over Dadahol B in Pediatric Cancer Cell Lines

In a direct comparative study using pure compounds, Dadahol A exhibited consistently lower IC50 values than its close structural analog, Dadahol B, across a panel of four pediatric cancer cell lines. This difference is attributed to the presence of two methoxy groups in Dadahol A compared to one in Dadahol B, enhancing its antiproliferative effect [1].

Pediatric Oncology Cytotoxicity Neuroblastoma

α-Glucosidase Inhibition by Dadahol A Derivatives Compared to Clinical Standard Acarbose

While direct data for the parent Dadahol A is not available, its structural derivatives, erythro-5-methoxy-dadahol A (2) and threo-5-methoxy-dadahol A (3), demonstrate highly significant α-glucosidase inhibition. These derivatives, which differ from Dadahol A by a single additional methoxy group, provide a direct class-level inference of the scaffold's potent hypoglycemic potential, dramatically outperforming the clinical standard acarbose [1].

Type 2 Diabetes α-Glucosidase Enzyme Inhibition

Validated In Vitro Antiplasmodial Activity of Dadahol A Against Drug-Resistant Malaria

Dadahol A has been identified as a major active component in extracts exhibiting antiplasmodial activity. Bioassay-guided fractionation of Trema orientalis revealed that Dadahol A, along with Dadahol B, is a principal contributor to the in vitro activity against Plasmodium falciparum . This provides a specific and validated application area where the compound demonstrates quantifiable efficacy.

Malaria Antiplasmodial Drug Discovery

Distinct Pharmacological Profile: Dadahol A's Lack of Direct Anti-Inflammatory Activity Differentiates it from Common Neolignans

In contrast to many well-studied neolignans like magnolol and honokiol, which are known for their anti-inflammatory properties, Dadahol A has been shown to lack significant activity in a standard LPS-induced RAW264.7 macrophage inflammation model [1]. In a comparative study of seven compounds isolated from Artocarpus heterophyllus, Dadahol A did not inhibit LPS-activated reactive oxygen species (ROS) and nitric oxide (NO) release, a feature that was prominent for other isolates like Moracin C [1]. This negative finding is a critical point of differentiation, indicating a distinct, non-overlapping mechanism of action.

Inflammation Macrophage Target Selectivity

Evidence-Backed Application Scenarios for Procuring 3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate


Pediatric Cancer Drug Discovery: Focused Screening on Neuroblastoma and Hepatoblastoma

This scenario is directly supported by quantitative cytotoxicity data. Researchers investigating novel therapeutics for high-risk pediatric solid tumors like neuroblastoma and hepatoblastoma can prioritize Dadahol A for its demonstrated low micromolar potency (IC50 of 6.2 µM in CHLA15 cells) [1]. Its superior activity over the close analog Dadahol B makes it the preferred lead for medicinal chemistry optimization and mechanism-of-action studies in these specific cancer types.

Medicinal Chemistry Optimization for Next-Generation α-Glucosidase Inhibitors

This application leverages the class-level evidence from highly potent Dadahol A derivatives. Scientists focused on developing novel antidiabetic agents should procure Dadahol A as a core scaffold for structure-activity relationship (SAR) exploration. The data showing that its methoxy-derivatives are 10- to 15-fold more potent than the drug acarbose validates the scaffold's potential for generating lead compounds with significantly improved efficacy for managing postprandial hyperglycemia [2].

Investigating Neolignan Structure-Activity Relationships (SAR) via Negative Control

This scenario utilizes the unique finding that Dadahol A lacks anti-inflammatory activity in standard macrophage assays [3]. Researchers studying the biological activity of neolignans should include Dadahol A as a control compound to dissect structure-activity relationships. Its inactivity in this pathway, contrasted with the potent activity of compounds like magnolol or honokiol, allows for the deconvolution of pharmacophores responsible for anti-inflammatory versus cytotoxic effects, a critical step in rational drug design.

Antimalarial Research and Natural Product Dereplication

This application is supported by validated antiplasmodial activity. Research groups involved in antimalarial drug discovery or the chemical profiling of medicinal plants can use Dadahol A as a reference standard for bioassay-guided fractionation . Its known activity against both chloroquine-sensitive and resistant strains of P. falciparum supports its use in dereplication studies to identify novel antimalarial leads from complex natural extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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